
11-(1,3-Dioxolan-2-YL)undecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(1,3-Dioxolan-2-YL)undecanal is a chemical compound that features a 1,3-dioxolane ring attached to an undecanal chain. This compound is of interest due to its unique structure, which combines the properties of both aldehydes and cyclic acetals. The presence of the 1,3-dioxolane ring imparts stability and reactivity, making it a valuable compound in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
11-(1,3-Dioxolan-2-YL)undecanal can be synthesized through the acetalization of undecanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient water removal systems. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to facilitate the reaction . The reaction conditions are optimized to ensure maximum yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
11-(1,3-Dioxolan-2-YL)undecanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic or basic conditions to open the dioxolane ring
Major Products Formed
Oxidation: 11-(1,3-Dioxolan-2-YL)undecanoic acid
Reduction: 11-(1,3-Dioxolan-2-YL)undecanol
Substitution: Various substituted products depending on the nucleophile used
Applications De Recherche Scientifique
11-(1,3-Dioxolan-2-YL)undecanal has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 11-(1,3-Dioxolan-2-YL)undecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar ring structure but without the long undecanal chain.
1,3-Dioxane: Another cyclic acetal with a six-membered ring, offering different stability and reactivity profiles.
Uniqueness
11-(1,3-Dioxolan-2-YL)undecanal is unique due to its combination of a long aliphatic chain and a stable cyclic acetal ring. This structure imparts distinct physical and chemical properties, making it valuable for specific applications where both hydrophobic and hydrophilic interactions are desired .
Propriétés
Numéro CAS |
33875-23-9 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
11-(1,3-dioxolan-2-yl)undecanal |
InChI |
InChI=1S/C14H26O3/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h11,14H,1-10,12-13H2 |
Clé InChI |
ZUQTUFPICADVDX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







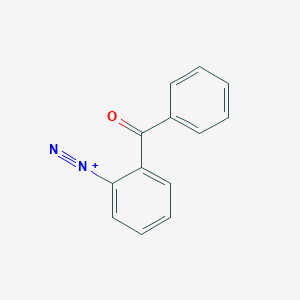
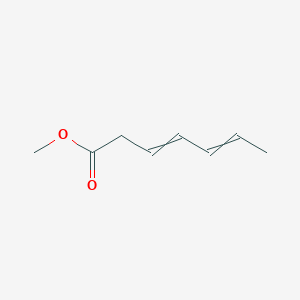
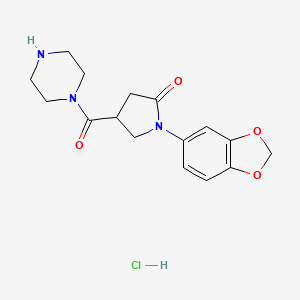



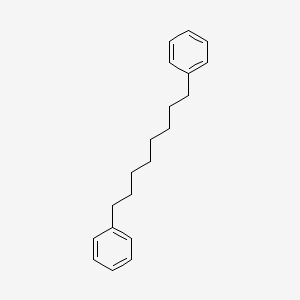
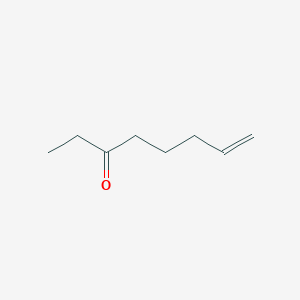
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)
